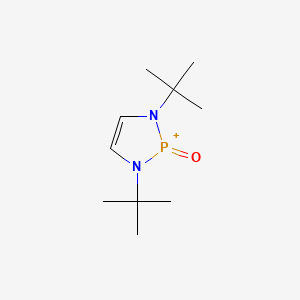

1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one

Description

1,3-Di-tert-butyl-2,3-dihydro-1H-1,3,2λ⁵-diazaphosphol-2-one is a phosphorus-containing heterocyclic compound characterized by a five-membered ring system incorporating two nitrogen atoms and one phosphorus atom. The tert-butyl groups at the 1- and 3-positions confer significant steric bulk, influencing reactivity and stability. This compound belongs to the diazaphosphole family, which is notable for its unique electronic properties due to the phosphorus atom’s ability to adopt multiple oxidation states.

Properties

Molecular Formula |

C10H20N2OP+ |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

1,3-ditert-butyl-1,3,2-diazaphosphol-2-ium 2-oxide |

InChI |

InChI=1S/C10H20N2OP/c1-9(2,3)11-7-8-12(14(11)13)10(4,5)6/h7-8H,1-6H3/q+1 |

InChI Key |

RNVKWEWQFYUMLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=CN([P+]1=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one typically involves the reaction of tert-butylamine with phosphorus trichloride, followed by cyclization. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:

Reaction of tert-butylamine with phosphorus trichloride: This step forms an intermediate which is then cyclized.

Cyclization: The intermediate undergoes cyclization to form the diazaphosphol ring.

Industrial Production Methods

While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it back to its phosphine form.

Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted diazaphosphol derivatives.

Scientific Research Applications

1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets include transition metals like palladium, platinum, and nickel, which are commonly used in catalysis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phosphorus-Containing Heterocycles

The compound shares structural motifs with phosphorus heterocycles such as 2-[5-Methylthiophene-2-carboxamido]-2,3-dihydro-1H-1,2,5-oxadiazolo[3,4-c][1,3,2]diazaphosphole-2-oxide (Compound 12 in ). Key comparisons include:

The tert-butyl groups in the target compound likely reduce solubility compared to Compound 12 but improve thermal stability. The absence of a carboxamide group may limit its antimicrobial efficacy, as seen in Compound 12, where the carboxamide moiety is critical for binding .

Benzodiazepine Derivatives

Biological Activity

1,3-Di-tert-butyl-2,3-dihydro-1H-1,3,2lambda5-diazaphosphol-2-one (CAS Number: 1883740-35-9) is a phosphorus-containing heterocyclic compound. Its unique structure and properties have garnered interest in various fields of chemistry and biology. This article focuses on its biological activity, including potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is , with a molecular weight of 215.25 g/mol. The compound features a diazaphospholane ring that contributes to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, initial studies suggest potential applications in areas such as neuroprotection and anti-inflammatory effects.

Neuroprotective Effects

A study investigating related compounds suggests that derivatives of diazaphospholane structures may exhibit neuroprotective properties. For instance, compounds with similar frameworks have shown efficacy in reducing oxidative stress and improving survival rates of neuronal cells under oxidative conditions .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that phosphorous-containing compounds can modulate inflammatory pathways. This modulation may involve the inhibition of pro-inflammatory cytokines and enhancement of anti-inflammatory mediators .

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses are proposed based on structural analogs:

- Radical Scavenging : The compound may possess antioxidant properties that help in scavenging free radicals, thereby protecting cellular components from oxidative damage.

- Cytokine Modulation : It may influence the expression of cytokines involved in inflammatory responses.

Data Table: Biological Activities and Related Compounds

Case Study Example

A study on a structurally similar compound revealed its ability to significantly reduce infarct size in ischemic stroke models by enhancing blood flow and reducing oxidative stress . Such findings suggest that this compound could have comparable therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.